![molecular formula C27H25N3O8S B2415081 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-diethoxybenzoate CAS No. 851093-59-9](/img/structure/B2415081.png)
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-diethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-diethoxybenzoate is a useful research compound. Its molecular formula is C27H25N3O8S and its molecular weight is 551.57. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-diethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-diethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound has been investigated as an efficient electrocatalyst for ORR. Specifically, it serves as a precursor to prepare Co, N-codoped porous carbon materials (denoted as CoNC). CoNC derived from this compound exhibits remarkable electrocatalytic performance, with a greater limiting current density than that of a Pt/C catalyst. Additionally, CoNC-B, derived from a mixture of this compound and dicyandiamide, shows almost identical onset potential but significantly more positive half-wave potential and higher limiting current density compared to commercial Pt/C catalysts .
- The compound is part of a family of MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) and various polycarboxylic acid ligands. Four new complexes have been synthesized: [Co3(tpt)2(Hbpt)3]·0.5DMDP, [Co3(btc)2(tpt)(H2O)3]·3H2O, [Co2(btc)(tpt)2Cl]·DMDP·1.5H2O, and [Co(tpt)(dmdcpy)]·H2O. These complexes exhibit diverse 3D frameworks, with some featuring regular porous structures and others unusual arrangements. The tpt ligands play a crucial role in connecting the polycarboxylate ligands and Co(II) ions, resulting in distinct architectures .
- Beyond electrocatalysis, the compound’s derivatives have potential applications in energy storage and conversion. By exploring different nitrogen sources during synthesis, researchers have optimized the electrocatalytic performance of MOF-derived carbon materials. These materials exhibit promising properties, rivaling or surpassing traditional Pt-based catalysts .
- The sulfonyl group in this compound is of interest in medicinal chemistry. Sulfonyl-containing compounds often exhibit bioactivity and are explored as potential drug candidates. Further studies could investigate the pharmacological properties of this compound and its derivatives .
- Investigating the photophysical properties of this compound may reveal its potential as a sensor or probe. Fluorescent properties, absorption spectra, and emission behavior could be explored for applications in chemical sensing or imaging .
- Given the compound’s complex structure, it may interact with biological targets. Computational studies or experimental assays could identify potential protein targets, aiding drug discovery efforts .
Electrocatalysis for Oxygen Reduction Reaction (ORR)
Metal-Organic Frameworks (MOFs)
Carbon Materials for Energy Applications
Sulfonyl-Containing Compounds in Medicinal Chemistry
Photophysical Properties and Sensing Applications
Biological Activity and Target Identification
properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4-diethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O8S/c1-4-36-23-16-11-19(17-24(23)37-5-2)27(31)38-26-25(18(3)28-29(26)20-9-7-6-8-10-20)39(34,35)22-14-12-21(13-15-22)30(32)33/h6-17H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEPVYBJWBCMQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-diethoxybenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.